3-methyl-2-[(1E)-2-nitroethenyl]thiophene
Description
Contextual Significance of Thiophene-Based Conjugated Systems in Chemical Synthesis
Thiophene-based conjugated systems are a cornerstone of modern organic materials chemistry. nih.govnih.gov The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as an electron-rich building block for a vast array of linear and fused-ring systems. These materials, including oligothiophenes and polythiophenes, are renowned for their exceptional electronic and optical properties. nih.gov This has led to their extensive investigation and application in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). oregonstate.edulibretexts.org The tunability of their properties through substitution on the thiophene ring makes them particularly versatile for creating materials with tailored functions.
Overview of Electron-Deficient Alkenes as Versatile Building Blocks
Electron-deficient alkenes, such as nitroalkenes, are highly valuable and versatile intermediates in organic synthesis. The presence of a potent electron-withdrawing group, like the nitro group (NO₂), renders the carbon-carbon double bond highly susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations involving electron-deficient alkenes include Michael additions, cycloaddition reactions, and various reduction and oxidation processes. masterorganicchemistry.comyoutube.com Their ability to act as precursors for other functional groups, for instance, the reduction of the nitro group to an amine, further enhances their synthetic utility. researchgate.net
Research Trajectories and Scholarly Objectives for 3-methyl-2-[(1E)-2-nitroethenyl]thiophene
While specific research on this compound is not widespread, its structure suggests several areas of scholarly interest. The molecule combines an electron-donating thiophene ring, further activated by a methyl group, with a strongly electron-accepting nitroethenyl group. This donor-acceptor (D-A) architecture is a key design principle for creating materials with interesting non-linear optical (NLO) properties and for applications in organic electronics. wikipedia.orgpdx.edu
Research objectives for a compound like this would likely focus on:
Synthesis and Optimization: Developing efficient and stereoselective methods for its preparation.
Spectroscopic and Structural Characterization: Detailed analysis using NMR, IR, and mass spectrometry to understand its electronic and structural properties.
Reactivity Studies: Investigating its behavior in key organic reactions, such as cycloadditions and nucleophilic additions, to create more complex molecular architectures.
Materials Science Applications: Evaluating its potential as a component in organic electronic devices or as a precursor to functional polymers.
Synthetic Approaches
The synthesis of this compound is most plausibly achieved through a two-step process, commencing with the preparation of the corresponding aldehyde followed by a condensation reaction.
Precursor Synthesis: 3-methyl-2-thiophenecarboxaldehyde (B51414)
The necessary precursor, 3-methyl-2-thiophenecarboxaldehyde, can be synthesized via several established methods. One common approach is the formylation of 3-methylthiophene (B123197). google.com While direct formylation can sometimes lead to mixtures of isomers, more controlled methods are available. For instance, the reaction of 3-methyl-2-thienylmagnesium bromide with N,N-dimethylformamide provides a reliable route to the desired aldehyde. google.com
Formation of the Nitroethenyl Group: The Henry Reaction
The transformation of an aldehyde to a nitroethenyl group is classically achieved through the Henry reaction (also known as the nitro-aldol reaction). researchgate.netorganicchemistrydata.org This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, in this case, nitromethane (B149229). The initial product is a β-nitro alcohol, which readily undergoes dehydration, often under the reaction conditions or during workup, to yield the conjugated nitroalkene. organicchemistrydata.org
A plausible synthetic route, based on the microwave-assisted synthesis of the unmethylated analogue, 2-(2-nitroethenyl)thiophene, would involve the reaction of 3-methyl-2-thiophenecarboxaldehyde with nitromethane using a catalyst such as beta-alanine (B559535) in a suitable solvent like dimethylformamide (DMF) under microwave irradiation. researchgate.net
Reaction Scheme:
Spectroscopic and Physical Properties
Interactive Data Table: Predicted Physical and Spectroscopic Properties
| Property | Predicted Value/Description |
| Molecular Formula | C₇H₇NO₂S |
| Molecular Weight | 169.20 g/mol |
| Appearance | Likely a yellow or orange crystalline solid |
| ¹H NMR | See Table 1 |
| ¹³C NMR | See Table 2 |
| IR Spectroscopy | See Table 3 |
| Mass Spectrometry | See discussion below |
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃) These are estimated values and may vary.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Thiophene H-4 | ~7.0-7.2 | d | ~5.0 |
| Thiophene H-5 | ~7.3-7.5 | d | ~5.0 |
| Vinylic H (α to ring) | ~7.8-8.0 | d | ~13.5 |
| Vinylic H (β to ring) | ~7.4-7.6 | d | ~13.5 |
| Methyl H | ~2.4-2.6 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃) These are estimated values and may vary.
| Carbon | Predicted Chemical Shift (ppm) |
| Thiophene C-2 | ~135-140 |
| Thiophene C-3 | ~140-145 |
| Thiophene C-4 | ~128-132 |
| Thiophene C-5 | ~126-130 |
| Vinylic C (α to ring) | ~130-135 |
| Vinylic C (β to ring) | ~138-142 |
| Methyl C | ~15-18 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1330-1360 | Strong |
| Alkene (C=C) | Stretch | 1620-1640 | Medium |
| Thiophene Ring | C=C Stretch | ~1500-1600 | Medium |
| Vinylic C-H | Bend (out-of-plane) | 960-980 | Strong |
Mass Spectrometry Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 169 would be expected. Key fragmentation pathways for nitroalkenes often involve the loss of the nitro group (NO₂) as a radical (mass 46) or as part of a neutral loss of HNO₂ (mass 47). nih.gov Therefore, significant fragment ions might be observed at m/z 123 (M - NO₂) and m/z 122 (M - HNO₂). Further fragmentation of the thiophene ring would also occur.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the nitro-activated double bond.
Nucleophilic Addition Reactions
The compound is an excellent Michael acceptor. A wide variety of nucleophiles, including carbanions (from organometallics or enolates), amines, and thiols, can add to the β-carbon of the nitroethenyl group. youtube.com This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse range of functionalized thiophene derivatives.
Cycloaddition Reactions
The electron-deficient double bond can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes. It can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or certain metal hydrides. This transformation is synthetically valuable as it converts the electron-withdrawing nitroethenyl moiety into an electron-donating aminoethyl group, providing access to 2-(2-aminoethyl)-3-methylthiophene, a precursor for various biologically active molecules. google.com
Condensation Reactions in Nitroalkene Synthesis
The formation of the ethenyl bridge in nitroethenyl thiophenes is most commonly achieved through condensation reactions. This typically involves the reaction of a thiophene aldehyde or ketone with a nitroalkane.
Knoevenagel Condensation and its Variants
The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated compounds. nih.gov In the context of nitroethenyl thiophenes, it involves the base-catalyzed reaction between a thiophenecarboxaldehyde and a nitroalkane, such as nitromethane. For instance, the synthesis of 2-nitroethenyl thiophene is often accomplished by reacting 2-thiophenecarboxaldehyde with nitromethane. google.com This reaction is a key step in various synthetic pathways and can be adapted to produce a wide range of substituted nitroalkenes. nih.gove-bookshelf.de
A related and significant reaction is the Gewald aminothiophene synthesis, which begins with a Knoevenagel condensation between an α-methylene ketone and an activated nitrile, followed by cyclization with elemental sulfur to form a 2-aminothiophene. researchgate.net While not a direct synthesis of nitroethenyl thiophenes, it highlights the versatility of the Knoevenagel condensation in building complex thiophene-based structures.
Catalytic Systems and Promoters in Condensation Pathways
The choice of catalyst is crucial for the efficiency and outcome of the condensation reaction. A variety of catalytic systems have been employed for the synthesis of nitroethenyl thiophenes.
Basic Catalysts : Simple bases like sodium hydroxide are effective. One method describes the slow addition of a sodium hydroxide solution to a mixture of 2-thiophenecarboxaldehyde and nitromethane in methanol at 0–20 °C, yielding 72.4% of the desired 2-nitroethenyl thiophene. google.com Potassium carbonate has also been identified as an effective base catalyst. smolecule.com
Amine Catalysts : Primary and secondary amines and their salts are common catalysts for Knoevenagel condensations. Beta-alanine, often used with a solvent like acetonitrile (B52724), has been shown to catalyze the reaction between 2-thiophenecarboxaldehyde and nitromethane. google.com Another system uses ammonium (B1175870) acetate in glacial acetic acid; however, this method can require large volumes of acid and may result in lower yields (around 60%). google.com
The following table summarizes various catalytic systems used in the synthesis of 2-nitroethenyl thiophene.
| Aldehyde Precursor | Nitroalkane | Catalyst/Promoter | Solvent | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | Nitromethane | Sodium Hydroxide | Methanol | 72.4 | google.com |
| 2-Thiophenecarboxaldehyde | Nitromethane | Ammonium Acetate | Acetic Acid | 60 | google.com |
| 2-Thiophenecarboxaldehyde | Nitromethane | Beta-alanine | Acetonitrile | >86 | google.comsmolecule.com |
Influence of Solvent and Reaction Conditions on Stereoselectivity
Reaction conditions, including the solvent and external energy sources, play a significant role in the rate, yield, and stereoselectivity of the synthesis. The desired (1E) stereoisomer is typically the thermodynamically more stable product and is often formed preferentially.
The use of unconventional reaction conditions can significantly improve reaction outcomes. For example, employing ultrasonic irradiation in the beta-alanine catalyzed synthesis of 2-nitroethenyl thiophene has been reported to enhance both reaction rates and yields, leading to high-quality crystals with yields exceeding 86%. smolecule.com Similarly, microwave-assisted synthesis has proven effective for other thiophene derivatives, offering a rapid and efficient route to desired products. researchgate.net While specific data on the stereoselectivity for this compound synthesis under these conditions is limited in the provided sources, the general principles suggest that these methods can offer advantages over conventional heating. The choice of solvent can also be critical; for instance, using ionic liquids like BmimBF4 allows for the recycling of the catalyst in certain thiophene syntheses. organic-chemistry.org
Alternative Synthetic Routes to Nitroethenyl Thiophenes
Beyond direct condensation, other synthetic strategies can be employed to generate nitroethenyl thiophenes, often involving the modification of a pre-functionalized thiophene ring or the development of novel catalytic methods.
Approaches Involving Thiophene Functionalization
This strategy involves introducing the nitroethenyl group onto a pre-existing thiophene ring or modifying a thiophene that already bears a related substituent.
Nitration of Thiophene Derivatives : The thiophene ring is susceptible to electrophilic substitution, such as nitration. smolecule.com Nitro-substituted thiophenes are valuable intermediates. nih.govresearchgate.net For example, 2,5-dibromo-3,4-dinitrothiophene can be synthesized and subsequently used in metal-catalyzed cross-coupling reactions (e.g., Stille or Suzuki) with organoboron or organotin reagents to build more complex structures. nih.gov This approach allows for the introduction of the nitro group onto the thiophene core before the construction of the ethenyl side chain.
Nucleophilic Aromatic Substitution : In highly activated systems, a nitro group on the thiophene ring can be displaced by a nucleophile. Recent research has shown that the nitro group in 3-nitrothiophene-2,5-dicarboxylates can be efficiently displaced by thiolates, a reaction that is used to construct thieno[3,2-b]thiophene systems. researchgate.net While this example leads to a different final product, it demonstrates the reactivity of nitrothiophenes and suggests potential pathways for functionalization.
Development of Novel Organocatalytic and Metal-Catalyzed Syntheses
Modern synthetic chemistry has seen a surge in the development of sophisticated catalytic systems that offer high efficiency, selectivity, and milder reaction conditions.
Organocatalysis : Asymmetric organocatalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. For instance, quinine-based bifunctional organocatalysts have been successfully used in the asymmetric sulfa-Michael addition to nitroolefins to create chiral tetrahydrothiophenes. metu.edu.tr Similarly, quinine-derived thiourea catalysts have been employed for the asymmetric [3+3] annulation of benzo[b]thiophene derivatives. rsc.org These methodologies could potentially be adapted for the asymmetric synthesis or transformation of nitroethenyl thiophenes.
Metal Catalysis : Metal-catalyzed reactions are indispensable for C-C and C-heteroatom bond formation. Palladium-catalyzed coupling reactions are widely used to connect halothiophenes with various partners. e-bookshelf.de Copper-catalyzed tandem reactions have been developed for the synthesis of functionalized thiophenes from thiiranes and terminal alkynes. mdpi.com Furthermore, rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes offers a regioselective route to highly substituted thiophenes. organic-chemistry.org These advanced metal-catalyzed methods provide alternative and powerful routes for the synthesis of complex thiophene derivatives, including precursors to or variants of nitroethenyl thiophenes. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(2-nitroethenyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-6-3-5-11-7(6)2-4-8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHYTCZRPGXHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations
Electronic Properties and Reactivity Profile of the Nitroethenyl Moiety
The chemical behavior of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene is largely dictated by the electronic characteristics of its functional groups. The compound features a thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, substituted with a methyl group and a nitroethenyl group. This specific arrangement of an electron-donating methyl group and a potent electron-withdrawing nitro group on the thiophene ring creates a polarized system, significantly influencing its reactivity.
The nitroethenyl moiety, in particular, is a key driver of the molecule's reactivity. The nitro group (NO₂) is strongly electron-withdrawing, which makes the β-carbon of the ethenyl double bond (the carbon atom further from the thiophene ring) highly electrophilic. This pronounced electrophilicity renders the double bond susceptible to nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. The polarization of the nitroethenyl group facilitates the addition of a wide range of nucleophiles, leading to the formation of various functionalized thiophene derivatives.
The general reactivity of such nitroalkene systems makes them valuable intermediates in organic synthesis. The nitro group can be subsequently transformed into other functional groups, such as amines or carbonyls, further expanding the synthetic utility of the initial adducts. The presence of the thiophene ring itself also offers possibilities for further chemical modification, such as electrophilic aromatic substitution, although the strong deactivating effect of the nitroethenyl group would influence the conditions required for such reactions.
Nucleophilic Addition Reactions (Michael Additions)
The polarized nature of the nitroethenyl group in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. nih.gov This reactivity is a cornerstone of its synthetic utility.
Enolates, which are reactive intermediates generated from carbonyl compounds, are effective carbon nucleophiles for Michael additions. libretexts.org Specifically, enolates derived from 1,3-dicarbonyl compounds, such as β-ketoesters and malonic esters, are stabilized by the presence of two electron-withdrawing groups, making them relatively weak bases and excellent nucleophiles for conjugate additions.
The reaction of this compound with a 1,3-dicarbonyl compound, in the presence of a base, would proceed via the formation of an enolate. This enolate then attacks the electrophilic β-carbon of the nitroethenyl moiety. The resulting intermediate, a nitronate anion, is then protonated to yield the final adduct. These adducts are highly functionalized molecules containing both the thiophene ring and the dicarbonyl unit, making them versatile precursors for the synthesis of more complex heterocyclic systems. For example, similar reactions have been used to synthesize highly substituted cyclohexenones. lew.ro
Table 1: Representative Enolate Addition to this compound
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Base Catalyst | General Product Structure |
| This compound | Diethyl malonate | Sodium ethoxide | Diethyl 2-(1-(3-methylthiophen-2-yl)-2-nitroethyl)malonate |
| This compound | Ethyl acetoacetate | Piperidine (B6355638) | Ethyl 2-acetyl-3-(3-methylthiophen-2-yl)-4-nitrobutanoate |
| This compound | Cyclohexane-1,3-dione | Triethylamine | 2-(1-(3-Methylthiophen-2-yl)-2-nitroethyl)cyclohexane-1,3-dione |
This table presents hypothetical examples based on established reactivity patterns of similar compounds.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent sources of carbanion-like nucleophiles. libretexts.orglibretexts.org However, their reaction with α,β-unsaturated nitro compounds can be complex. While 1,4-conjugate addition is possible, 1,2-addition to the nitro group can also occur. The outcome often depends on the specific organometallic reagent, the substrate, and the reaction conditions.
For instance, the addition of a Grignard reagent to this compound could potentially lead to the corresponding 1,4-adduct, extending the carbon chain. The use of organocuprates (Gilman reagents, R₂CuLi), which are generally softer nucleophiles, often favors 1,4-conjugate addition over 1,2-addition to α,β-unsaturated carbonyls and related systems. youtube.com This makes them potentially more selective for the desired conjugate addition to the nitroalkene. In some cases, nickel-catalyzed coupling of thioorganics with Grignard reagents has been explored. iupac.org
Amines and hydrazines are common nitrogen-based nucleophiles that readily participate in Michael additions with nitroalkenes. The addition of a primary or secondary amine to this compound would result in the formation of a β-nitroamine. This reaction typically proceeds under mild conditions and is often base-catalyzed. The resulting adducts can be valuable intermediates; for example, the nitro group can be reduced to an amine, leading to the formation of a 1,2-diamine derivative.
Hydrazine can add in a similar fashion. The resulting adducts containing the N-N bond can be used as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazolines, through subsequent cyclization reactions. lew.ro The reactivity of hydrazines as nucleophiles has been studied in comparison to amines, and while they are generally good nucleophiles, their relative reactivity can depend on the specific electrophile and reaction conditions. researchgate.net
Table 2: Representative Heteroatom Nucleophile Addition to this compound
| Reactant 1 | Nucleophile | General Product Structure |
| This compound | Piperidine | 2-(1-Nitro-2-(piperidin-1-yl)ethyl)-3-methylthiophene |
| This compound | Hydrazine hydrate | N-(1-(3-Methylthiophen-2-yl)-2-nitroethyl)hydrazine |
| This compound | Phenylhydrazine | N'-(1-(3-Methylthiophen-2-yl)-2-nitroethyl)-N-phenylhydrazine |
This table presents hypothetical examples based on established reactivity patterns of similar compounds.
Heteroatom Nucleophile Additions
Cycloaddition Reactions
The electron-deficient double bond of this compound allows it to participate as an excellent 2π-electron component (a dienophile or dipolarophile) in various cycloaddition reactions.
In the Diels-Alder reaction, a [4+2] cycloaddition, this compound can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the electron-withdrawing nitro group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive towards the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. masterorganicchemistry.comchemistrysteps.com Research on the analogous 2-nitrothiophene (B1581588) has shown it can act as a dienophile. conicet.gov.ar The presence of the α-nitrovinyl group in the target compound enhances its dienophilic character, leading to the formation of substituted cyclohexene (B86901) derivatives. mdpi.com
| Diene | Conditions | Product Type | Reference Principle |
|---|---|---|---|
| Cyclopentadiene | Thermal (Heat) or Lewis Acid Catalysis | Bicyclic adduct with a thienyl-nitroethyl substituent | wikipedia.orgmdpi.com |
| Isoprene | Thermal (Heat) | Substituted cyclohexene adduct | conicet.gov.ar |
| Danishefsky's Diene | Thermal (Heat) | Functionalized cyclohexenone precursor | conicet.gov.ar |
As a potent dipolarophile, this compound readily undergoes [3+2] cycloaddition reactions with various 1,3-dipoles. researchgate.net A common example is the reaction with nitrones, which yields five-membered isoxazolidine (B1194047) rings. wikipedia.org The regioselectivity of this cycloaddition is controlled by Frontier Molecular Orbital (FMO) interactions. For an electron-poor dipolarophile like the title compound, the reaction is governed by the interaction between the HOMO of the nitrone and the LUMO of the nitroalkene, which typically leads to the formation of 4-nitroisoxazolidines. wikipedia.org Other 1,3-dipoles, such as azomethine ylides, can also be used to construct functionalized pyrrolidine (B122466) rings fused to the thiophene core. rsc.org
Reduction Chemistry of the Nitro Group and Carbon-Carbon Double Bond
The nitrovinyl moiety offers two sites for reduction: the nitro group and the carbon-carbon double bond. The choice of reducing agent determines the final product.
Complete Reduction: Powerful reducing agents can reduce both functional groups simultaneously. A patented process for the close analog 2-(2-nitrovinyl)thiophene (B151962) uses diborane (B8814927) (B₂H₆) to efficiently produce 2-(2-thienyl)ethylamine, indicating that this method is effective for the complete reduction of both the nitro group and the double bond to an amine and a single bond, respectively. google.comgoogle.com Other reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure typically also lead to the fully saturated amine. wikipedia.org
Selective Reduction: It is possible to selectively reduce one group while leaving the other intact.
Double Bond Reduction: Sodium borohydride (B1222165) (NaBH₄) is generally known to reduce the carbon-carbon double bond of a nitroalkene via conjugate hydride addition, yielding the corresponding nitroalkane, 3-methyl-2-(2-nitroethyl)thiophene, without affecting the nitro group. jsynthchem.comresearchgate.net
Nitro Group Reduction: More specialized reagents are required to reduce the nitro group while preserving the double bond. However, this is less common for nitroalkenes. For aromatic nitro compounds, reagents like tin(II) chloride (SnCl₂) or iron in acidic media are often used for selective nitro reduction. wikipedia.org A NaBH₄/CuCl₂ system has been shown to reduce β-nitrostyrenes to the corresponding phenethylamines in a one-pot procedure. beilstein-journals.orgchemrxiv.org
| Reagent(s) | Product | Functional Groups Reduced |
|---|---|---|
| Diborane (B₂H₆) or LiAlH₄ | 2-(3-methylthiophen-2-yl)ethan-1-amine | C=C double bond and NO₂ group |
| H₂ / Pd/C or Raney Ni | 2-(3-methylthiophen-2-yl)ethan-1-amine | C=C double bond and NO₂ group |
| Sodium Borohydride (NaBH₄) | 3-methyl-2-(2-nitroethyl)thiophene | C=C double bond only |
| NaBH₄ / CuCl₂ | 2-(3-methylthiophen-2-yl)ethan-1-amine | C=C double bond and NO₂ group |
Selective Reduction Strategies for the Nitro Group
The selective reduction of the nitro group in 2-(2-nitrovinyl)thiophene derivatives is a critical transformation, often leading to the corresponding 2-(2-thienyl)ethylamines, which are valuable precursors in pharmaceutical synthesis. Various reducing agents have been employed to achieve this conversion, with the choice of reagent influencing the reaction conditions and outcomes.
One common approach involves the use of boron-containing reducing agents, such as diborane (B₂H₆). The reduction of 2-(2-nitrovinyl)thiophene with diborane, typically generated in situ from sodium borohydride and boron trifluoride etherate, proceeds in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). google.com This method effectively reduces both the nitro group and the carbon-carbon double bond to yield 2-(2-thienyl)ethylamine. google.com
More recently, chemoselective methods that specifically target the nitro group while preserving the ethenyl moiety have been developed. Iron-based catalysts, for instance, have shown high efficacy in the chemoselective reduction of nitroarenes. rsc.org These reactions often proceed under mild conditions and tolerate a range of other functional groups. rsc.org Another metal-free approach utilizes a hydrogen transfer strategy to achieve the chemoselective reduction of aromatic nitro compounds to their corresponding amines. chemicalpapers.com
A facile one-pot method for the complete reduction of β-nitrostyrenes, which are structurally similar to 2-nitrovinylthiophenes, employs sodium borohydride in conjunction with copper(II) chloride. beilstein-journals.orgnih.govnih.govchemrxiv.org This system has been shown to reduce both the nitro group and the double bond to afford phenethylamines in good yields. beilstein-journals.orgnih.govnih.govchemrxiv.org While specific data for this compound is not extensively reported, the general principles from these related systems provide a strong foundation for predicting its behavior.
Table 1: Selected Reagents for the Reduction of 2-Nitrovinylthiophene and Related Compounds
| Reagent System | Substrate | Product | Yield (%) | Reference |
| Diborane (B₂H₆) | 2-(2-Nitrovinyl)thiophene | 2-(2-Thienyl)ethylamine | Not Reported | google.com |
| NaBH₄ / CuCl₂ | Substituted β-nitrostyrenes | Substituted Phenethylamines | 62-83 | beilstein-journals.orgnih.govnih.gov |
| Iron(III) catalyst / Silane | Functionalized Nitroarenes | Functionalized Anilines | Not Reported | rsc.org |
Chemoselective Hydrogenation of the Ethenyl Moiety
While the reduction of the nitro group is a primary focus, the chemoselective hydrogenation of the ethenyl double bond in this compound is also a significant transformation. This reaction would yield 3-methyl-2-(2-nitroethyl)thiophene, a saturated analogue with different chemical properties and potential applications.
Catalytic hydrogenation is the most common method for reducing carbon-carbon double bonds. pharmaguideline.com Various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, are typically employed under a hydrogen atmosphere. The selectivity of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, in some cases, the nitro group can be concurrently reduced, leading to the formation of the corresponding amine.
Achieving chemoselectivity for the hydrogenation of the ethenyl moiety in the presence of a nitro group can be challenging due to the susceptibility of the nitro group to reduction. However, specific catalytic systems have been developed to address this. For example, certain ruthenium catalysts have shown selectivity in the hydrogenation of α,β-unsaturated ketones, preferentially reducing the double bond over the carbonyl group, a functionality that shares some electronic similarities with the nitro group. While direct studies on this compound are scarce, these specialized catalytic systems offer a potential avenue for achieving the desired chemoselective hydrogenation.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is known to undergo electrophilic aromatic substitution reactions more readily than benzene. pharmaguideline.compearson.com In the case of this compound, the regioselectivity of such a substitution is directed by both the activating methyl group at the 3-position and the deactivating, meta-directing nitroethenyl group at the 2-position.
The methyl group is an ortho-, para-directing activator, while the nitroethenyl group is a deactivating, meta-directing group. In 3-substituted thiophenes, electrophilic attack generally occurs at the 2- or 5-position. researchgate.net Given that the 2-position is already substituted, the primary sites for electrophilic attack on this compound would be the 4- and 5-positions.
The activating effect of the methyl group would favor substitution at the 2- and 4-positions. However, the 2-position is blocked. The deactivating nitroethenyl group at the 2-position would direct incoming electrophiles to the 4- and 5-positions (meta to the point of attachment of the vinyl group). Therefore, the combined electronic effects suggest that electrophilic substitution is most likely to occur at the 5-position, which is para to the activating methyl group and meta to the deactivating nitroethenyl substituent. Steric hindrance from the nitroethenyl group might also disfavor attack at the adjacent 3-position, further enhancing the preference for the 5-position.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For 3-methylthiophene (B123197), formylation has been studied, showing that the regioselectivity can be controlled by the choice of the formylating agent. researchgate.net For instance, Vilsmeier formylation of 3-substituted thiophenes can be optimized to yield either the 2- or 5-isomer depending on the steric bulk of the reagent. researchgate.net
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Electrophile | Predicted Major Product |
| Nitration | NO₂⁺ | 3-Methyl-5-nitro-2-[(1E)-2-nitroethenyl]thiophene |
| Bromination | Br⁺ | 5-Bromo-3-methyl-2-[(1E)-2-nitroethenyl]thiophene |
| Acylation | RCO⁺ | 5-Acyl-3-methyl-2-[(1E)-2-nitroethenyl]thiophene |
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The presence of both a vinyl group and a thiophene ring in this compound opens up possibilities for various metal-catalyzed cross-coupling reactions. While the nitro group itself can participate in certain cross-coupling reactions, it is more common for a halogenated derivative of the thiophene to be used.
For instance, if the thiophene ring is brominated at the 5-position, the resulting 5-bromo-3-methyl-2-[(1E)-2-nitroethenyl]thiophene could serve as a substrate in Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions. A study on the Suzuki cross-coupling of 2,5-dibromo-3-methylthiophene (B84023) demonstrated that selective mono- or di-arylation could be achieved by controlling the stoichiometry of the reagents. researchgate.net This suggests that a similar selective coupling at the 5-position of a halogenated derivative of the target compound is feasible.
The nitroethenyl group itself can also undergo transformations. While less common, denitrative cross-coupling reactions of nitrostyrenes have been reported, allowing for the formation of a new bond at the styryl position with the elimination of the nitro group. researchgate.net This type of reactivity could potentially be extended to 2-nitrovinylthiophenes, providing a novel route for the functionalization of the ethenyl moiety.
Computational and Theoretical Studies
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of 3-methyl-2-[(1E)-2-nitroethenyl]thiophene. These methods provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.
Molecular Orbital Analysis and Frontier Orbitals
Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO governs its electrophilic character. youtube.com
For this compound, the HOMO is primarily located on the electron-rich thiophene (B33073) ring and the ethenyl bridge, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is largely centered on the nitroethenyl group, particularly the nitro group, which is a strong electron-withdrawing moiety. This localization of the LUMO suggests that the molecule is susceptible to nucleophilic attack at the β-carbon of the nitroalkene. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. semanticscholar.org
| Orbital | Description | Predicted Location of High Electron Density |
| HOMO | Highest Occupied Molecular Orbital | Thiophene ring and ethenyl bridge |
| LUMO | Lowest Unoccupied Molecular Orbital | Nitroethenyl group, particularly the β-carbon |
Charge Distribution and Electrostatic Potentials
The charge distribution within this compound is highly polarized due to the presence of the electron-donating methyl group and the electron-withdrawing nitro group. This polarization can be visualized through molecular electrostatic potential (MEP) maps. mdpi.com These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Nitro Group Oxygens | Negative | Nucleophilic character, site for electrophilic attack |
| β-Carbon of Ethenyl Group | Positive | Electrophilic character, site for nucleophilic attack |
| Thiophene Ring | Moderately negative/neutral | Contributes to overall nucleophilicity |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational flexibility of this compound play a significant role in its reactivity. The molecule can exist in different conformations due to rotation around the single bonds, particularly the bond connecting the thiophene ring to the nitroethenyl group.
Computational studies can predict the relative energies of these conformers and identify the most stable geometries. nih.gov The preferred conformation is one that minimizes steric hindrance between the methyl group on the thiophene ring and the nitro group. Stereoelectronic effects, which involve the interaction of orbitals, also influence the conformational preferences and can impact the molecule's reactivity in stereoselective reactions. e-bookshelf.de
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an indispensable tool for investigating the mechanisms of reactions involving this compound, such as Michael additions and cycloadditions. wikipedia.orgscispace.com These methods allow for the characterization of transition states and the calculation of reaction energy profiles, providing a detailed picture of how these reactions occur.
Transition State Characterization for Key Reactions (e.g., Michael Addition, Cycloaddition)
The Michael addition is a conjugate addition reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. masterorganicchemistry.com Computational studies can model the transition state of this reaction, revealing the geometry and electronic structure of the molecule as the new carbon-carbon bond is formed. wikipedia.org For this compound, the transition state for a Michael addition would involve the approach of a nucleophile to the electrophilic β-carbon of the nitroethenyl group. youtube.com
In [3+2] cycloaddition reactions, the nitroalkene can act as a dipolarophile, reacting with a 1,3-dipole. scispace.comresearchgate.net Density Functional Theory (DFT) calculations have been used to explore the mechanisms of such reactions, showing that they can proceed through either a one-step or a two-step (zwitterionic) mechanism. scispace.com Computational analysis helps in determining which pathway is favored and in characterizing the structure of the transition state(s). mdpi.comrsc.org
Prediction of Reactivity and Selectivity based on Theoretical Descriptors
The reactivity of a chemical species can be quantitatively described by a set of global reactivity descriptors, which are derived from the conceptual framework of DFT. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as related parameters like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are crucial for predicting how the molecule will interact with other reagents.
The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to undergo electronic excitation. For this compound, the presence of the electron-withdrawing nitro group (–NO₂) and the electron-donating methyl-substituted thiophene ring creates a push-pull system that significantly influences the FMOs and promotes intramolecular charge transfer. chemicalpapers.com
From the FMO energies, several global reactivity descriptors can be calculated:
Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.
Global Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index is useful for predicting the electrophilic nature of a molecule. researchgate.net
Studies on similar nitrovinylthiophenes have shown that these molecules possess a significant electrophilicity index, indicating their susceptibility to attack by nucleophiles. chemicalpapers.comresearchgate.net The distribution of the HOMO and LUMO across the molecular structure further informs about the reactive sites. Typically, in such π-conjugated systems, the HOMO is located on the more electron-rich thiophene ring, while the LUMO is concentrated on the electron-deficient nitrovinyl moiety. This separation facilitates the intramolecular charge transfer from the thiophene ring to the nitro group upon electronic excitation and points towards the likely sites for electrophilic and nucleophilic attack.
Table 1: Calculated Global Reactivity Descriptors for a Representative Nitrovinylthiophene Note: The following data is illustrative and based on typical values for similar compounds as found in computational studies. chemicalpapers.comresearchgate.net
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.8 |
| Energy Gap | ΔE | 3.7 |
| Electronegativity | χ | 4.65 |
| Chemical Hardness | η | 1.85 |
| Global Electrophilicity Index | ω | 5.83 |
Correlation of Computational Data with Experimental Observations
A critical aspect of computational studies is the validation of theoretical models against experimental data. For this compound, this involves comparing the calculated molecular geometry and spectroscopic properties with those determined experimentally, for instance, through X-ray crystallography, Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. chemicalpapers.com
Geometric Parameters: DFT calculations can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These theoretical parameters are often in good agreement with experimental data from X-ray crystallography. For example, in related nitro-substituted thiophenes, the calculated bond lengths and angles typically deviate only slightly from the measured values, confirming the reliability of the computational method. researchgate.net
Vibrational Frequencies: FT-IR and Raman spectroscopies are powerful techniques for identifying the functional groups and fingerprint of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. While the calculated (harmonic) frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of a gaseous-phase model, they can be scaled using an appropriate scaling factor to achieve a strong correlation with the experimental spectrum. This allows for a detailed assignment of the observed vibrational bands to specific modes of motion within the molecule, such as the characteristic symmetric and asymmetric stretches of the nitro group, the C=C stretching of the vinyl bridge, and the vibrations of the thiophene ring. chemicalpapers.comresearchgate.net
Electronic Spectra: The electronic absorption properties of the molecule can be investigated using Time-Dependent DFT (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. For π-conjugated systems like this compound, the main absorption band is typically attributed to the HOMO→LUMO transition, which represents the intramolecular charge transfer character of the molecule. The calculated λmax is often in good agreement with the experimental value, providing confidence in the theoretical model's ability to describe the electronic structure. chemicalpapers.com
Table 2: Comparison of Theoretical and Experimental Data for a Representative Nitrovinylthiophene Derivative Note: This table illustrates the typical correlation between calculated and experimental data for this class of compounds. chemicalpapers.comresearchgate.net
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| NO₂ Asymmetric Stretch (cm⁻¹) | 1510 (scaled) | 1505 |
| NO₂ Symmetric Stretch (cm⁻¹) | 1345 (scaled) | 1340 |
| C=C Stretch (cm⁻¹) | 1620 (scaled) | 1615 |
| UV-Vis λmax (nm) | 375 | 380 |
Synthesis and Reactivity of Derivatives and Analogues
Structural Modifications of the Thiophene (B33073) Ring System
The thiophene core of the molecule serves as a scaffold that can be altered through the introduction of additional substituents or by being incorporated into larger, fused heterocyclic systems.
The introduction of further substituents onto the thiophene ring is a key strategy for modulating the electronic properties and reactivity of the parent compound. The reactivity of the thiophene ring towards electrophilic substitution is influenced by the existing methyl and nitroethenyl groups. For instance, the presence of electron-withdrawing groups, such as acetyl or benzoyl groups on the nitrogen atom of an indole (B1671886) ring (an analogue), can suppress reactions with electrophiles. mdpi.com Conversely, nitration of alkylthiophenes can be achieved using reagents like acetyl nitrate. scite.ai
The synthesis of thiophene derivatives often involves building the ring from acyclic precursors, which allows for the incorporation of various substituents from the start. For example, the Gewald synthesis is a common method for preparing substituted 2-aminothiophenes, which can then be further modified. nih.gov The reactivity of substituted thiophenes in coupling reactions is also a critical area of study. Nitro-substituted thiophenes are frequently used as intermediates for creating amino-substituted trimers through metal-catalyzed cross-coupling reactions like the Stille or Suzuki reactions. nih.gov
| Modification Strategy | Description | Key Reactants/Conditions | Reference |
|---|---|---|---|
| Direct Nitration | Introduction of a nitro group onto a pre-existing thiophene ring. | Acetyl nitrate | scite.ai |
| Gewald Synthesis | Multi-component reaction to form a polysubstituted thiophene ring from a ketone or aldehyde, an α-cyano ester, and elemental sulfur. | Base catalyst (e.g., triethylamine) | nih.govscielo.br |
| Cross-Coupling Reactions | Formation of C-C bonds to attach new substituents, often using a pre-functionalized (e.g., bromo- or nitro-) thiophene. | Stille or Suzuki reaction conditions (Palladium catalyst) | nih.gov |
| Functional Group Interconversion | Conversion of an existing substituent into another (e.g., reduction of a nitro group to an amino group). | Reducing agents (e.g., SnCl2, H2) | nih.gov |
The 2-(nitroethenyl)thiophene moiety is a valuable precursor for synthesizing fused heterocyclic systems, where the thiophene ring is annulated with another ring. These fused scaffolds, such as thieno[3,2-b]indoles and thieno[3,2-b]thiophenes, are of significant interest. nih.govresearchgate.net
One prominent method is the Cadogan reductive cyclization. For example, a thieno[3,2-b]indole can be synthesized in a two-step process starting with a Suzuki–Miyaura coupling between a 2-bromothiophene (B119243) and an o-nitrophenyl boronic acid, followed by reductive cyclization. nih.gov Similarly, various fused thienopyridine scaffolds can be synthesized in a one-pot reaction using thiophene carboxaldehydes (a close analogue of the title compound) and glycine (B1666218) esters, catalyzed by ZnO nanoparticles. researchgate.net
The synthesis of thieno[3,2-b]thiophenes can be achieved through several routes, including the cyclization of 3-alkylthio-substituted thiophenes or via nucleophilic aromatic substitution of a nitro group on the thiophene ring with thiolates. mdpi.comdoaj.org Another efficient method involves the bisulfur cyclization of alkynyl diols using reagents like sodium thiosulfate (B1220275) and iodine. mdpi.com
| Fused Scaffold | Synthetic Method | Key Precursor/Reaction Type | Reference |
|---|---|---|---|
| Thieno[3,2-b]indole | Cadogan Reductive Cyclization | Coupling of 2-bromothiophene with o-nitrophenyl boronic acid | nih.gov |
| Thienopyridine | One-pot Multicomponent Reaction | Thiophene carboxaldehyde and glycine ester | researchgate.net |
| Thieno[3,2-b]thiophene | Nucleophilic Aromatic Substitution | Reaction of 3-nitrothiophenes with thiolates | mdpi.comdoaj.org |
| Thieno[3,2-b]thiophene | Bisulfur Cyclization | Cyclization of alkynyl diols with I2/Na2S2O3 | mdpi.com |
Variations in the Nitroethenyl Side Chain
Modifications to the two-carbon nitroethenyl side chain, including changing its length or exploring its stereochemistry, are crucial for developing analogues.
Extending the length of the ethenyl side chain is a synthetic challenge that can lead to analogues with different conformational and electronic properties. While direct homologation of the nitroethenyl group is not commonly reported, analogous transformations provide a basis for potential routes. For instance, chain extension in related systems can be achieved through multi-step sequences. A plausible strategy could involve the reduction of the nitro group to an amine, followed by conversion to a suitable leaving group. Subsequent coupling with a two-carbon synthon could extend the chain.
Another established method for chain extension in heterocyclic systems involves the Corey-Fuchs procedure. nih.gov This reaction converts an aldehyde (which can be formed from the nitroalkene) into a dibromo-olefin, which is then treated with a strong base to form a terminal alkyne. This alkyne can then be further elaborated, for example, through oxidative coupling reactions to form longer conjugated systems. nih.gov
The "(1E)" designation in the compound's name specifies the stereochemistry of the nitroethenyl side chain. E/Z isomerism arises due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk In this context, the 'E' isomer (from the German entgegen, meaning opposite) indicates that the high-priority groups on each carbon of the double bond—the thiophene ring and the nitro group—are on opposite sides. The 'Z' isomer (zusammen, meaning together) would have these groups on the same side.
| Property | (E)-Isomer | (Z)-Isomer | Reason for Difference |
|---|---|---|---|
| Relative Stability | More stable | Less stable | Steric repulsion between the aromatic ring and the nitro group in the (Z) isomer. |
| Conformation | Nitro group is nearly coplanar with the C=C bond. | Nitro group is significantly twisted out of the C=C plane. | Twisting in the (Z) isomer relieves steric strain. |
| Conjugation | More effective conjugation along the side chain. | Reduced conjugation due to twisting. | Coplanarity is required for optimal p-orbital overlap. |
| Prevalence | Predominant or sole product in synthesis. | Minor product, often not isolated. | Thermodynamic control favors the more stable (E) isomer. |
Structure-Reactivity Relationship Studies within Analogous Series
For example, in a series of thienothiophene-based copolymers, attaching different acceptor end groups to a conjugated side chain significantly affected the electronic, photophysical, and morphological properties. mdpi.com Stronger electron-accepting groups were found to enhance intermolecular charge transfer and alter the HOMO/LUMO energy levels of the polymers. mdpi.com Similarly, studies on substituted thieno[2,3-d]pyrimidines have shown that the nature and position of substituents, such as methyl or chloro-phenyl groups, can dramatically influence their activity in biological systems, which is a direct consequence of altered chemical properties. scielo.br The reactivity in cyclization reactions is also highly dependent on the electronic nature of the substituents; electron-withdrawing groups on an indole ring, for instance, can deactivate it towards certain electrophilic reactions. mdpi.com These findings highlight a general principle: the electronic character of substituents on the thiophene ring and the nature of the side chain collectively determine the molecule's reactivity profile.
Development of Novel Thiophene-Containing Scaffolds from 3-methyl-2-[(1E)-2-nitroethenyl]thiophene
The construction of novel scaffolds from this compound primarily involves the chemical transformation of the 2-nitroethenyl group. This side chain is a versatile precursor for the formation of new rings fused to the thiophene core. Key reaction pathways include reduction of the nitro group followed by cyclization, as well as cycloaddition reactions involving the carbon-carbon double bond.
One of the most significant applications of analogous 2-(2-nitrovinyl)thiophene (B151962) compounds is in the synthesis of thieno[3,2-c]pyridine (B143518) derivatives. This is achieved through the reduction of the nitrovinyl group to an aminoethyl group, which can then undergo cyclization to form a new fused piperidine (B6355638) ring. A common method for this reduction utilizes a boron-containing reducing agent, such as diborane (B8814927). google.com The resulting 2-(thienyl)ethylamine intermediate can then be reacted with an appropriate electrophile, such as a benzaldehyde, followed by cyclization to yield the final thieno[3,2-c]pyridine scaffold. google.com
While specific research detailing the development of novel scaffolds directly from this compound is not extensively documented in publicly available literature, the known reactivity of 2-(2-nitrovinyl)thiophenes provides a strong basis for its potential in this area. google.com The presence of the methyl group at the 3-position of the thiophene ring can influence the electronic properties and steric hindrance of the molecule, potentially affecting reaction rates and the regioselectivity of cyclization reactions.
The general synthetic strategies applicable to this class of compounds suggest that this compound is a promising candidate for the construction of a diverse array of fused thiophene heterocycles. These potential transformations could lead to the discovery of new chemical entities with unique biological or material properties.
| Starting Material | Reagents | Intermediate | Final Scaffold | Reference |
| 2-(2-nitrovinyl)thiophene | 1. Boron-containing reducing agent (e.g., diborane) 2. Formaldehyde | 2-(2-thienyl)ethylamine | Thieno[3,2-c]pyridine | google.com |
Advanced Analytical Approaches for Mechanistic and Reaction Studies
In-situ Spectroscopic Monitoring of Reactions (e.g., FTIR, NMR)
In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time without disturbing the reaction system. For reactions involving 3-methyl-2-[(1E)-2-nitroethenyl]thiophene, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique insights into the transformation of functional groups and the evolution of molecular structures.
FTIR Spectroscopy allows for the continuous tracking of key vibrational modes. For instance, in a reduction reaction of this compound, the disappearance of the characteristic asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively) and the C=C stretching vibration of the ethenyl linker can be monitored. Simultaneously, the appearance of new bands corresponding to the product's functional groups, such as N-H stretching for an amino group, can be observed.
NMR Spectroscopy provides detailed structural information throughout a reaction. By acquiring spectra at regular intervals, changes in the chemical shifts and coupling constants of the protons on the thiophene (B33073) ring, the methyl group, and the ethenyl bridge can be tracked. This is particularly useful for identifying the formation of intermediates and byproducts, and for quantifying the relative concentrations of reactants, intermediates, and products over time. For example, the downfield shifts of the vinylic protons are characteristic of the starting material and would be expected to shift or disappear as the reaction proceeds.
Table 1: Hypothetical Spectroscopic Data for Monitoring a Reaction of this compound
| Technique | Analyte/Functional Group | Expected Signal (Starting Material) | Expected Change During Reaction |
| FTIR | Nitro Group (NO₂) | ~1530 cm⁻¹ (asymm. stretch), ~1350 cm⁻¹ (symm. stretch) | Decrease in intensity |
| Ethenyl C=C | ~1620 cm⁻¹ | Decrease in intensity | |
| ¹H NMR | Vinylic Protons | δ ~7.5-8.0 ppm (doublets) | Disappearance of signals, appearance of new aliphatic signals |
| Thiophene Ring Protons | δ ~7.0-7.5 ppm | Shift in signals due to changing electronic environment | |
| Methyl Protons | δ ~2.4 ppm (singlet) | Minor shift in signal |
Mass Spectrometry for Reaction Intermediate and Product Characterization
Mass spectrometry (MS) is an indispensable tool for identifying the molecular weights and structures of reaction components, including transient intermediates and final products. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly valuable as they can ionize molecules with minimal fragmentation, providing clear molecular ion peaks ([M+H]⁺ or [M-H]⁻). nih.gov
When analyzing a reaction mixture of this compound, ESI-MS can confirm the presence of the starting material by detecting its protonated molecule. nih.govresearchgate.net As the reaction progresses, new peaks corresponding to the molecular weights of intermediates and products will appear.
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights. nih.govresearchgate.net By selecting a specific ion (e.g., a suspected intermediate) and subjecting it to fragmentation, a characteristic pattern of daughter ions is produced. The fragmentation pathways can be used to deduce the ion's structure. For this compound, predictable fragmentation could include the loss of the nitro group (a loss of 46 Da), cleavage of the C-S bond in the thiophene ring, or fragmentation of the ethenyl linker. This technique is crucial for distinguishing between isomers and confirming the structure of novel products. researchgate.netnih.gov
Table 2: Predicted Mass Spectrometry Data for this compound and Potential Fragments
| Ion Type | Formula | Calculated m/z | Potential Origin |
| Parent Ion | [C₇H₇NO₂S + H]⁺ | 186.0270 | Protonated starting material |
| Fragment Ion | [C₇H₇S]⁺ | 123.0263 | Loss of HNO₂ (47 Da) |
| Fragment Ion | [C₇H₈N]⁺ | 106.0651 | Loss of SO₂ (64 Da) from a rearranged ion |
| Fragment Ion | [C₅H₅S]⁺ | 97.0109 | Thienyl-containing fragment |
Chromatographic Techniques for Complex Mixture Analysis and Separation (e.g., HPLC, GC)
Chromatographic methods are essential for separating the individual components of a complex reaction mixture, allowing for their identification and quantification.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound and its derivatives. researchgate.netsigmaaldrich.com A common approach involves reversed-phase chromatography using a C18 stationary phase column. The mobile phase would typically be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comshimadzu.com Detection is often performed with a UV-Vis detector, as the conjugated nitroethenylthiophene system is a strong chromophore, or with a mass spectrometer (LC-MS) for definitive identification of each separated component. shimadzu.comnih.gov
Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. researchgate.netnist.gov The separation is achieved using a capillary column with a suitable stationary phase (e.g., non-polar DB-5 or polar Carbowax). nist.gov When coupled with a mass spectrometer (GC-MS), GC provides excellent separation and structural information, allowing for the identification of byproducts and impurities even at low concentrations. nist.gov The retention time of the compound can be used for identification when compared to a known standard.
Table 3: Typical Chromatographic Conditions for Analysis
| Technique | Column Type | Mobile/Carrier Phase | Detection Method |
| HPLC | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV-Vis (e.g., at λmax) or MS |
| GC | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) | Helium or Nitrogen | Flame Ionization Detector (FID) or MS |
X-ray Crystallography for Absolute Stereochemistry and Complex Product Structures
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, this technique can unambiguously confirm the (E)-configuration of the nitroethenyl double bond. It provides precise measurements of bond lengths, bond angles, and torsional angles within the molecule. nih.gov
This analysis would reveal the extent of planarity between the thiophene ring and the nitroethenyl substituent, which influences the electronic conjugation of the system. rsc.org Furthermore, for complex reaction products or unexpected molecular rearrangements, X-ray crystallography provides irrefutable structural proof, which is often impossible to obtain by spectroscopic methods alone. The crystal packing information also reveals intermolecular interactions, such as hydrogen bonds or π–π stacking, which can influence the material's bulk properties. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| C=C Bond Length | ~1.34 Å | Confirms the double bond character of the ethenyl linker |
| C-NO₂ Bond Length | ~1.47 Å | Indicates the nature of the bond to the nitro group |
| Dihedral Angle (Thiophene-Ethenyl) | ~5-15° | Shows the degree of twist from a fully planar conformation |
Electrochemical Methods for Reactivity Investigations
Electrochemical techniques, such as cyclic voltammetry (CV), provide valuable information about the redox properties of this compound. The nitro group is known to be electrochemically active, and its reduction can be readily studied using CV. digitellinc.comuchile.cl
By scanning the potential applied to an electrode in a solution of the compound, one can observe the potential at which reduction (or oxidation) occurs. The reduction of the nitro group typically proceeds through a one-electron transfer to form a nitro radical anion. uchile.cl The stability and subsequent reactivity of this radical anion can be investigated by analyzing the shape and reversibility of the voltammetric peaks. These studies are crucial for understanding reaction mechanisms that involve electron transfer steps. Furthermore, electrochemical methods can be used to investigate the potential for electropolymerization, where oxidation of the thiophene ring could lead to the formation of conductive polymers. acs.orgwikipedia.org
Table 5: Potential Electrochemical Parameters for Investigation
| Technique | Parameter | Species | Significance |
| Cyclic Voltammetry | Reduction Potential (Epc) | R-NO₂ → [R-NO₂]•⁻ | Potential at which the nitro group is reduced; indicates ease of reduction. |
| Cyclic Voltammetry | Oxidation Potential (Epa) | Thiophene Ring | Potential at which the thiophene ring may be oxidized, relevant for polymerization studies. |
| Chronoamperometry | Current vs. Time | [R-NO₂]•⁻ | Can be used to study the kinetics of the decay of the nitro radical anion. |
High-Throughput Experimentation and Automation in Reaction Optimization
High-Throughput Experimentation (HTE) and automation have revolutionized the process of reaction optimization in organic synthesis. beilstein-journals.orgnih.gov Instead of the traditional one-variable-at-a-time approach, HTE allows for the parallel execution of numerous experiments in miniaturized formats, such as 96-well plates. researchgate.nettrajanscimed.com This enables the rapid screening of a wide range of reaction parameters, including catalysts, ligands, solvents, bases, temperatures, and reactant stoichiometries. chemrxiv.org
For the synthesis or subsequent functionalization of this compound, an automated platform could be employed to set up hundreds of distinct reaction conditions. rsc.org Each well would be sampled and analyzed using rapid techniques like UPLC-MS. The resulting large datasets can be analyzed using machine learning algorithms to build predictive models that identify the optimal conditions for maximizing yield, minimizing byproducts, or achieving a desired selectivity, often in a fraction of the time required by manual methods. d-nb.info This approach not only accelerates discovery but also provides a more comprehensive understanding of the reaction landscape. nih.govresearchgate.net
Table 6: Example of a High-Throughput Experimentation Design for a Suzuki Coupling to Functionalize the Thiophene Ring
| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ | XPhos Pd G3 |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Et₃N |
| Solvent | Toluene | Dioxane | DMF | THF/H₂O |
| Temperature (°C) | 80 | 100 | 120 | 100 |
Applications in Organic Synthesis and Materials Science
3-methyl-2-[(1E)-2-nitroethenyl]thiophene as a Key Synthetic Intermediate
The compound's reactivity profile establishes it as a pivotal intermediate for constructing a variety of organic molecules. The nitroalkene functional group is not only highly reactive but also offers the flexibility of being transformed into other functional groups, such as amines or carbonyls, further broadening its synthetic potential. smolecule.comrsc.org
The pronounced electrophilic nature of the carbon-carbon double bond in this compound makes it an excellent Michael acceptor. rsc.org This reactivity is fundamental to its role as a precursor for a diverse range of complex heterocyclic compounds. The general process involves the addition of a nucleophile to the nitroalkene, followed by subsequent intramolecular reactions.
Nitroalkenes are well-established precursors in the synthesis of various five-membered heterocycles like pyrroles and isoxazoles, as well as six-membered rings. rsc.orgnih.gov For instance, the reaction of this compound with various binucleophiles can lead to the formation of new heterocyclic rings fused to or substituted with the 3-methylthienyl group. The high reactivity of nitroalkenes and their ability to participate in cycloaddition and cascade reactions make them efficient starting materials in synthetic organic chemistry. rsc.org
A representative synthetic pathway involves the Michael addition of a carbon or heteroatom nucleophile, which creates a new intermediate that can undergo cyclization. The nitro group itself can participate in these cyclizations or be chemically modified to facilitate ring closure, expanding the scope of accessible heterocyclic systems. rsc.org
In the field of total synthesis, small, functionalized molecules, often termed "building blocks" or "chirons," are used to construct larger, more complex molecular architectures, including those found in natural products. researchgate.net this compound serves as an exemplary synthetic building block, providing a pre-functionalized thiophene (B33073) core that can be elaborated into intricate scaffolds. Thiophene-based structures are recognized as valuable pharmacophores and key intermediates in various industries. mdpi.com
The synthetic utility of this compound lies in the ability to perform sequential reactions at different sites. For example, a synthetic route could involve:
Michael Addition: Reaction at the nitroethenyl side chain to introduce new substituents and stereocenters.
Modification of the Nitro Group: Reduction of the nitro group to an amine, which can then be acylated or used in imine formation to build further complexity.
Functionalization of the Thiophene Ring: While the nitroethenyl group is deactivating, subsequent transformations can allow for substitution on the thiophene ring itself.
These transformations enable the construction of polycyclic systems where the 3-methylthiophene (B123197) unit is a core component, a strategy often employed in the synthesis of alkaloids and other complex natural product families. Fused thiophene systems, such as thienothiophenes, are important building blocks for a variety of functional materials. mdpi.comresearchgate.net
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially in a single pot, often initiated by a single event. nih.gov Multicomponent reactions (MCRs) similarly combine three or more reactants in one pot to form a final product that contains portions of all starting materials. nih.gov These reactions are highly efficient and atom-economical.
This compound is an ideal substrate for initiating such sequences due to the high reactivity of the nitroalkene group. rsc.org A typical cascade might be triggered by the Michael addition of a nucleophile to the nitroalkene. nih.govnih.gov This initial step generates an intermediate that is poised for a subsequent intramolecular cyclization or rearrangement, leading to the rapid assembly of complex molecular frameworks.
For example, a three-component reaction could involve this compound, an aldehyde, and a source of cyanide or another nucleophile. rsc.org The reaction could proceed through a sequence of Knoevenagel condensation/Michael addition/cyclization steps to yield highly functionalized heterocyclic products. researchgate.net
| Reaction Type | Reactants | Key Steps | Resulting Scaffold |
|---|---|---|---|
| Domino Michael/Cyclization | This compound + β-ketoester | 1. Michael Addition 2. Intramolecular Condensation | Functionalized Dihydrothiophene or Fused Thiophene Derivatives |
| Multicomponent Reaction | This compound + Aldehyde + Malononitrile | 1. Knoevenagel Condensation 2. Michael Addition 3. Cyclization/Dehydration | Polysubstituted Pyridine (B92270) or Pyrrole Derivatives |
| [3+2] Cycloaddition | This compound + Azomethine Ylide | 1,3-Dipolar Cycloaddition | Pyrrolidine-substituted Thiophene |
Potential in Polymer Chemistry and Advanced Materials
Substituted thiophenes are fundamental monomers for the synthesis of conducting and semiconducting polymers. wikipedia.org The properties of these polymers can be finely tuned by altering the substituents on the thiophene ring.
Polythiophenes are a major class of conjugated polymers studied for their electronic properties. wikipedia.org Poly(3-alkylthiophene)s, for example, are soluble and processable, making them suitable for various applications. wikipedia.org this compound can be considered a precursor to a functionalized monomer for polythiophene synthesis. Direct polymerization is unlikely due to the reactive nitroethenyl group. However, synthetic modification of this group can yield a polymerizable monomer.
A plausible synthetic route involves the reduction of the nitro group to an amine, followed by protection or acylation. This creates a stable, functionalized 3-methylthiophene monomer. This monomer can then be polymerized, typically through oxidative coupling (chemically or electrochemically) or through metal-catalyzed cross-coupling reactions (e.g., Grignard metathesis polymerization). google.com The resulting polymer would be a poly(3-methylthiophene) with a functional side chain at the 2-position, allowing for post-polymerization modification or influencing the polymer's final properties.
The synthesis of advanced materials for optoelectronics often relies on building blocks that offer extended π-conjugation and tunable energy levels. rsc.org Thiophene-based materials, including fused systems like dithienothiophene (DTT), are prominent in this field. rsc.org this compound serves as a starting point for the synthesis of more complex monomers required for these materials.
Synthetic pathways to create precursors for optoelectronic materials could include:
Dimerization and Cyclization: The compound could be used to synthesize larger, fused aromatic systems. For example, reactions could be designed to form thienothiophene or other polycyclic aromatic scaffolds, which are known to be excellent components of organic semiconductors. mdpi.com
Functional Monomer Synthesis: As described in section 7.2.1, the nitroethenyl group can be converted into a variety of other functionalities (e.g., amine, ester, alkyne). These functionalized monomers can then be incorporated into donor-acceptor copolymers. mdpi.com The presence of ethynylene units or other linkers in the polymer backbone is a known strategy to lower the HOMO level and tune the optical band gap. mdpi.com
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the application of the chemical compound This compound in the development of chemosensors based on its reactivity.
Research on thiophene-based chemosensors is an active field, with many derivatives being explored for the detection of various ions and molecules. rsc.org The general principle often involves the interaction of the analyte with the thiophene compound, leading to a measurable change in properties such as color or fluorescence. rsc.org These interactions can be based on various mechanisms, including the reactivity of functional groups attached to the thiophene ring.
While the fundamental chemistry of the functional groups suggests potential for such applications, there is no published research to substantiate a discussion on its use in chemo-sensor development. Therefore, no detailed research findings or data tables for this specific application can be provided.
Future Research Directions and Unexplored Avenues
Development of Highly Enantioselective and Diastereoselective Transformations
The prochiral nature of the nitroethenyl group in 3-methyl-2-[(1E)-2-nitroethenyl]thiophene presents a significant opportunity for the development of asymmetric catalytic reactions. The conjugated double bond is an excellent Michael acceptor, making it a prime target for enantioselective conjugate additions. wikipedia.orgacs.org Future research should focus on employing chiral catalysts to control the stereochemical outcome of reactions at the β-carbon of the nitroethenyl group.
Key areas for exploration include:
Organocatalyzed Michael Additions: Chiral amines, thioureas, and squaramides could be investigated as catalysts for the addition of various nucleophiles (e.g., malonates, β-ketoesters, aldehydes) to generate products with high enantiomeric excess. acs.org
Chiral Lewis Acid Catalysis: The use of chiral metal complexes, such as those involving Zn(II), can activate the nitroalkene for Friedel-Crafts alkylations with electron-rich arenes and heterocycles, including indoles, leading to highly enantioenriched products. acs.org
Diastereoselective Reactions: For reactions that generate a second stereocenter, controlling diastereoselectivity will be crucial. Studies on the Michael addition of thiophenols to similar nitroalkenes have shown that reaction conditions, such as the pH and solvent, can influence the anti/syn diastereomeric ratio. scispace.com Investigating these parameters for this compound could allow for the selective synthesis of specific diastereomers.
| Transformation Type | Potential Catalyst/Reagent Class | Expected Outcome | Relevant Findings |
|---|---|---|---|
| Enantioselective Michael Addition | Chiral Organocatalysts (e.g., Proline derivatives, Thioureas) | Formation of a single enantiomer of the β-substituted product. | Organocatalysts have achieved excellent asymmetric induction (up to 95% ee) in the addition of nitroalkanes to nitrostyrenes. acs.org |
| Enantioselective Friedel-Crafts Alkylation | Chiral Zn(II)-bisoxazoline complexes | Enantioenriched indole-nitroalkane adducts. | Catalyst systems have yielded high enantioselectivities (up to 90% ee) for the alkylation of indoles with nitroalkenes. acs.org |
| Diastereoselective Conjugate Addition | Thiophenols, Alcohols | Control over anti/syn diastereomeric ratio. | Michael additions of thiophenol to nitro olefins in aqueous media preferentially form anti products. scispace.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to continuous flow chemistry. researchgate.net Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and simplified scalability. amt.ukmdpi.com
Future research avenues in this domain include:
Continuous Synthesis of the Core Structure: Developing a multi-step flow process that telescopes the synthesis of the precursor aldehyde with the subsequent condensation reaction to form this compound. Nitration reactions, which are often highly exothermic, are particularly amenable to the enhanced safety profile of flow reactors. amt.uk
Automated Derivatization and Screening: Integrating flow reactors with automated purification and analysis systems would enable high-throughput synthesis of a library of derivatives. This platform could rapidly explore various nucleophilic additions or reduction reactions, accelerating the discovery of new compounds with desirable properties.
Exploration of Photochemical and Electrochemical Reactivity
The electronic properties of the nitroethenyl and thiophene (B33073) moieties suggest a rich, yet largely unexplored, photochemical and electrochemical reactivity profile.
Electrochemical Transformations: The nitro group is electrochemically active and can be selectively reduced. Controlled-potential electrolysis offers a powerful method to transform this compound into different products without harsh chemical reagents. acs.org Research should target the selective reduction to the corresponding oxime at moderate cathodic potentials (e.g., -0.3 to -0.5 V) or to the primary amine at higher potentials (e.g., -1.1 V). erowid.org This approach provides a green alternative to traditional metal hydride reductions.
Photochemical Reactivity: The conjugated system is a chromophore that can absorb UV-Vis light. Future studies should investigate its photochemical potential. This could include [2+2] cycloaddition reactions to form cyclobutane (B1203170) derivatives, E/Z isomerization, or intramolecular cyclization reactions. The use of flow photoreactors would be particularly advantageous, ensuring uniform light penetration and controlled irradiation times for cleaner, more efficient reactions. vapourtec.com
| Method | Potential Transformation | Controlling Factor | Key Advantage |
|---|---|---|---|
| Electrochemical Reduction | Nitro group → Oxime | Controlled Cathodic Potential (-0.3 to -0.5 V vs. SCE) | High selectivity and yield without chemical reducing agents. erowid.org |
| Electrochemical Reduction | Nitro group → Primary Amine | Higher Cathodic Potential (-1.1 to -1.3 V vs. SCE) | Direct synthesis of valuable amine precursors. erowid.org |
| Photochemistry | [2+2] Cycloaddition | Wavelength of light, photosensitizer | Access to complex cyclobutane ring systems. |
Computational Design of Novel Reactions and Derivatized Compounds
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the reactivity of this compound. mdpi.com
Future computational studies should focus on:
Modeling Reaction Mechanisms: DFT calculations can be used to explore the transition states and intermediates of potential reactions, such as the [3+2] cycloadditions between the nitroethenyl moiety and various dipoles. researchgate.netmdpi.com This can help predict regioselectivity and reactivity, guiding experimental efforts.
Designing Novel Derivatives: In silico modification of the core structure by adding different functional groups can be used to predict the electronic and steric properties of new derivatives. This allows for the computational pre-screening of candidate molecules for specific applications, such as in materials science or medicinal chemistry, before committing to their synthesis. researchgate.net
Predicting Spectroscopic Properties: Computational methods can aid in the structural elucidation of new products by predicting NMR and other spectroscopic data for comparison with experimental results. researchgate.net
Strategies for Minimizing Environmental Impact in Synthetic Processes
Applying the principles of green chemistry to the synthesis of this compound and its derivatives is essential for sustainable chemical manufacturing. rsc.org
Future research should prioritize the development of more environmentally benign synthetic protocols:
Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents is a key goal. benthamdirect.comnih.gov The development of reusable, non-toxic catalysts can further reduce waste. For instance, Michael additions have been successfully performed in aqueous media, minimizing organic waste. scispace.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Metal-free, multicomponent reactions that form multiple bonds in a single step are highly desirable as they reduce waste and improve efficiency. nih.gov
Alternative Energy Sources: The use of microwave irradiation or ultrasound can often accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating. researchgate.net For example, the condensation to form nitroethenyl groups can be enhanced by ultrasonic irradiation.
| Green Chemistry Principle | Conventional Method | Proposed Green Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Halogenated solvents (e.g., chloroform) | Ethanol, Water, Ionic Liquids nih.govorganic-chemistry.org | Reduced toxicity and environmental pollution. |
| Catalysis | Stoichiometric strong bases | Recyclable catalysts, organocatalysts nih.gov | Minimized waste, easier purification. |
| Energy Efficiency | Conventional reflux heating | Microwave or ultrasonic irradiation researchgate.net | Faster reaction times, lower energy use. |
| Process Design | Batch processing | Continuous flow synthesis mdpi.com | Enhanced safety, scalability, and control. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
